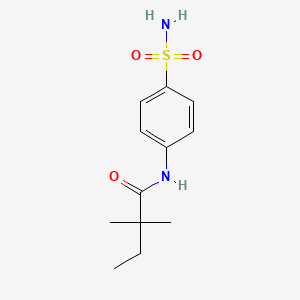

2,2-dimethyl-N-(4-sulfamoylphenyl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-N-(4-sulfamoylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-4-12(2,3)11(15)14-9-5-7-10(8-6-9)18(13,16)17/h5-8H,4H2,1-3H3,(H,14,15)(H2,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFFQDVRMNZBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 2,2 Dimethyl N 4 Sulfamoylphenyl Butanamide

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2,2-dimethyl-N-(4-sulfamoylphenyl)butanamide, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the various protons in the molecule. For instance, the aromatic protons on the sulfamoylphenyl ring would appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the ethyl group within the butanamide moiety would present as a triplet and a quartet. The six equivalent protons of the two methyl groups attached to the quaternary carbon would likely appear as a sharp singlet. The N-H proton of the amide and the two protons of the sulfamoyl group (SO₂NH₂) would each give rise to their own signals, which might be broad and their chemical shifts could be concentration-dependent.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Key expected signals would include those for the carbonyl carbon of the amide, the quaternary carbon bearing the two methyl groups, the carbons of the aromatic ring, and the carbons of the ethyl and methyl groups. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing sulfamoyl group and the electron-donating amide group.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to NH) | 7.6 - 7.8 | Doublet |

| Aromatic (ortho to SO₂NH₂) | 7.8 - 8.0 | Doublet |

| Amide (NH) | 9.0 - 10.0 | Singlet (broad) |

| Sulfamoyl (SO₂NH₂) | 7.0 - 7.5 | Singlet (broad) |

| Ethyl (CH₂) | 2.2 - 2.4 | Quartet |

| Ethyl (CH₃) | 0.8 - 1.0 | Triplet |

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-NH) | 118 - 122 |

| Aromatic (C-SO₂NH₂) | 140 - 145 |

| Aromatic (CH) | 128 - 132 |

| Quaternary (C(CH₃)₂) | 40 - 45 |

| Ethyl (CH₂) | 30 - 35 |

| Ethyl (CH₃) | 10 - 15 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would in turn confirm its molecular formula (C₁₂H₁₈N₂O₃S). Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern would be a unique fingerprint of the compound. Key fragmentation pathways would likely involve the cleavage of the amide bond, loss of the sulfamoyl group, and alpha-cleavage adjacent to the carbonyl group. The identification of these fragment ions would provide strong evidence for the proposed structure. For instance, a prominent peak corresponding to the acylium ion [C₆H₁₁CO]⁺ would be expected from the cleavage of the C-N amide bond.

Expected Key Fragment Ions

| m/z | Possible Fragment Structure |

|---|---|

| 270 | [M]⁺ (Molecular Ion) |

| 199 | [M - SO₂NH₂]⁺ |

| 172 | [H₂N-C₆H₄-SO₂NH₂]⁺ |

| 99 | [CH₃CH₂C(CH₃)₂CO]⁺ |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the amide and the sulfamoyl group would appear as distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide group would give a strong absorption band around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfamoyl group would be observed as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Additionally, C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, as well as aromatic C=C stretching bands, would be present.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide & Sulfamoyl) | 3400 - 3200 | Medium-Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Amide) | 1680 - 1650 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

Advanced Crystallographic Techniques for Solid-State Structure Determination (e.g., X-ray Diffraction)

To determine the precise three-dimensional arrangement of atoms and molecules in the solid state, X-ray crystallography is the definitive technique.

Carbonic Anhydrase Inhibition Profile of 2,2 Dimethyl N 4 Sulfamoylphenyl Butanamide

In Vitro Enzymatic Assay Methodologies for CA Inhibition (e.g., Stopped-Flow CO₂ Hydrase Assay)

The primary method for determining the inhibitory potency of compounds against carbonic anhydrase is the stopped-flow CO₂ hydrase assay . mdpi.comnih.govpubcompare.ai This technique is a rapid kinetic method that allows for the precise measurement of the initial rates of the CA-catalyzed hydration of carbon dioxide. nih.govnih.gov

The assay is conducted using a stopped-flow instrument where two solutions—one containing the enzyme and the other a CO₂ solution—are rapidly mixed. pubcompare.ai The subsequent change in pH due to the formation of bicarbonate and a proton is monitored in real-time. nih.gov A pH indicator, such as phenol (B47542) red, is typically included in the reaction mixture, and the change in its absorbance is measured spectrophotometrically at a specific wavelength. pubcompare.aituni.fi

To determine the inhibitory effect of a compound like 2,2-dimethyl-N-(4-sulfamoylphenyl)butanamide, the enzyme is pre-incubated with the inhibitor before being mixed with the CO₂ solution. pubcompare.ai The rate of the inhibited reaction is then compared to the rate of the uninhibited reaction. By performing the assay with varying concentrations of the inhibitor, a dose-response curve can be generated to determine key inhibitory constants. pubcompare.ai

Quantitative Determination of Inhibitory Potency (e.g., Ki or IC₅₀ Values) against Human CA Isoforms (hCA I, hCA II, hCA VII)

Currently, specific quantitative data (Kᵢ or IC₅₀ values) for the inhibition of human carbonic anhydrase isoforms I, II, and VII by this compound are not available in the reviewed scientific literature.

However, studies on structurally related N-((4-sulfamoylphenyl)carbamothioyl) amides have demonstrated significant inhibitory activity against these isoforms. For these related compounds, inhibition constants (Kᵢ) were found to be in the nanomolar range. Specifically, Kᵢ values ranged from 13.3 to 87.6 nM for hCA I, 5.3 to 384.3 nM for hCA II, and 1.1 to 13.5 nM for the brain-associated hCA VII. mdpi.com These findings suggest that compounds with the 4-sulfamoylphenyl scaffold are potent inhibitors of these key cytosolic CA isoforms.

| Human CA Isoform | General Inhibition Range (Kᵢ) for Structurally Related Compounds |

| hCA I | 13.3–87.6 nM |

| hCA II | 5.3–384.3 nM |

| hCA VII | 1.1–13.5 nM |

| Data for structurally related N-((4-sulfamoylphenyl)carbamothioyl) amides. mdpi.com |

Evaluation of Selectivity Profile against Different Human Carbonic Anhydrase Isoforms

The selectivity of a carbonic anhydrase inhibitor for a specific isoform is a critical factor in its potential therapeutic application, as it can help to minimize off-target effects. nih.govchemrxiv.org Designing isoform-selective inhibitors is a key goal in medicinal chemistry, often achieved by exploiting subtle differences in the amino acid residues at the active site entrance of the various CAs. nih.gov

While the specific selectivity profile of this compound has not been documented, research on analogous sulfonamides highlights the potential for achieving isoform selectivity. For instance, in the series of N-((4-sulfamoylphenyl)carbamothioyl) amides, certain compounds displayed notable selectivity for hCA VII over the more ubiquitous hCA I and hCA II isoforms. mdpi.com The selectivity is often expressed as a ratio of the Kᵢ values for different isoforms (e.g., Kᵢ hCA I / Kᵢ hCA VII). unifi.it Achieving high selectivity is challenging due to the high degree of conservation in the active site among the different human CA isoforms. chemrxiv.org

Inhibition of Bacterial Carbonic Anhydrases (e.g., Mycobacterium tuberculosis CAs MtCA1, MtCA2, MtCA3)

Carbonic anhydrases in pathogenic bacteria like Mycobacterium tuberculosis are emerging as novel targets for anti-infective agents. nih.govsemanticscholar.org The inhibition of these enzymes can interfere with the pathogen's life cycle. nih.gov Sulfonamides have been investigated for their ability to inhibit the β-class CAs found in M. tuberculosis, namely MtCA1, MtCA2, and MtCA3. mdpi.com

Specific inhibitory data for this compound against these bacterial enzymes is not presently available. However, studies on related N-((4-sulfamoylphenyl)carbamothioyl) amides have shown effective inhibition, particularly against MtCA1 and MtCA2. mdpi.com For these related compounds, MtCA2 was the most potently inhibited isoform, with Kᵢ values in the low nanomolar range (3.4 to 57.1 nM). mdpi.com Inhibition of MtCA1 was also observed, with potencies ranging from the nanomolar to the low micromolar range. mdpi.com In contrast, MtCA3 was generally poorly inhibited by this class of compounds. mdpi.comnih.gov

| M. tuberculosis CA Isoform | General Inhibition Range (Kᵢ) for Structurally Related Compounds |

| MtCA1 | 95.2 nM – 6.67 µM |

| MtCA2 | 3.4–57.1 nM |

| MtCA3 | Poorly inhibited |

| Data for structurally related N-((4-sulfamoylphenyl)carbamothioyl) amides. mdpi.com |

Comparative Analysis of Inhibitory Activity with Clinically Relevant Sulfonamide CAIs

A standard benchmark for evaluating the potency of new carbonic anhydrase inhibitors is to compare their activity against clinically used sulfonamides, such as Acetazolamide (AAZ). mdpi.com Such a comparative analysis provides context for the inhibitory efficacy of the novel compound.

While direct comparative data for this compound is not available, the performance of structurally similar compounds can be considered. For the related N-((4-sulfamoylphenyl)carbamothioyl) amides, many demonstrated superior inhibitory activity against hCA I compared to Acetazolamide (AAZ Kᵢ = 250 nM). mdpi.com Against hCA II and hCA VII, a significant number of these related compounds showed inhibitory potencies that were either comparable to or better than Acetazolamide (AAZ Kᵢ = 12.5 nM for hCA II; 2.5 nM for hCA VII). mdpi.com

In the context of mycobacterial enzymes, many of these related compounds were also found to be more potent inhibitors of MtCA2 than Acetazolamide. mdpi.com This highlights the potential of the N-acyl-sulfonamide scaffold to yield highly effective CA inhibitors.

| Isoform | Acetazolamide (AAZ) Kᵢ (nM) | General Finding for Structurally Related Compounds |

| hCA I | 250 | Generally more potent than AAZ |

| hCA II | 12.5 | Many compounds are comparable or more potent |

| hCA VII | 2.5 | Many compounds are comparable or more potent |

| MtCA2 | - | Many compounds are potent inhibitors |

| Data for structurally related N-((4-sulfamoylphenyl)carbamothioyl) amides. mdpi.com |

Structure Activity Relationship Sar Analysis of 2,2 Dimethyl N 4 Sulfamoylphenyl Butanamide Derivatives

Systematic Modification Strategies of the 2,2-dimethylbutanamide (B3045117) Moiety

The acylamide portion of the molecule, 2,2-dimethylbutanamide, plays a significant role in orienting the molecule within the target's active site and can form additional interactions with nearby amino acid residues, influencing both potency and selectivity.

The size and shape of the alkyl group in the N-acyl moiety are crucial determinants of inhibitory activity. Altering the length and branching of the carbon chain directly affects the compound's steric and hydrophobic profile, which in turn influences how well it fits into the enzyme's active site.

Research on related N-(4-sulfamoylphenyl)alkanamides demonstrates a clear relationship between the alkyl chain's structure and inhibitory potency. Generally, increasing the alkyl chain length can lead to enhanced activity up to an optimal point, after which further elongation may cause steric hindrance or unfavorable interactions. chemrxiv.orgrsc.org Branching of the alkyl chain also has a profound effect. In a series of 2-(hetero)arylformamido-N-(4-sulfamoylphenyl)alkylamides designed as inhibitors for Vibrio cholerae CAs, the introduction of methyl or isopropyl branching on the linker was found to reduce the inhibitory activity against the VchCAα isoform compared to the unsubstituted parent compound. nih.gov This suggests that increased steric bulk close to the amide linkage can be detrimental to binding in certain isoforms.

Conversely, for other enzyme targets or isoforms, bulkier, branched groups may be favorable. The 2,2-dimethyl substitution pattern, as seen in the pivaloyl group (2,2-dimethylpropanoyl), often confers a distinct conformational rigidity and lipophilicity that can be exploited in drug design. researchgate.net The specific 2,2-dimethylbutyl group in the title compound offers a unique steric profile that can be systematically compared to other branched and unbranched analogues to probe the topology of the target's active site.

Table 1: Illustrative Impact of Acyl Group Modification on Inhibitory Potency of N-Acylbenzenesulfonamide Derivatives against Carbonic Anhydrase (CA) Isoforms Note: The following data is illustrative of general SAR trends for N-acylbenzenesulfonamides, based on findings for analogous series.

| Acyl Group | Structure | General Effect on Potency |

|---|---|---|

| Acetyl | -COCH₃ | Baseline activity |

| Butanoyl | -CO(CH₂)₂CH₃ | Increased potency due to longer alkyl chain |

| 2-Methylpropanoyl (Isobutanoyl) | -COCH(CH₃)₂ | Branching may increase or decrease potency depending on isoform active site topology nih.gov |

While 2,2-dimethyl-N-(4-sulfamoylphenyl)butanamide itself is an achiral molecule, the introduction of a chiral center into the butanamide moiety can lead to derivatives with distinct pharmacological profiles. For example, modifying the side chain to 2-ethyl-2-methylbutanamide (B13195661) or introducing chirality at other positions would result in enantiomers.

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different biological activities, potencies, and metabolic profiles. nih.gov This stereoselectivity arises from the three-dimensional nature of enzyme active sites, which are themselves chiral. One enantiomer may bind with high affinity, leading to the desired therapeutic effect, while the other may bind less effectively, be inactive, or even interact with different targets, potentially causing off-target effects.

Therefore, when designing derivatives of this compound that incorporate chiral centers, ensuring enantiomeric purity is critical. The synthesis of single enantiomers and their separate biological evaluation are necessary to establish a clear SAR and identify the more active stereoisomer. nih.gov

Rational Design Principles for Modulating Isoform Selectivity

Humans have 15 known carbonic anhydrase isoforms, which differ in their tissue distribution and subcellular localization. researchgate.net Many clinically used CA inhibitors lack selectivity, leading to side effects. unifi.it Consequently, a primary goal in the design of novel inhibitors is to achieve isoform selectivity, particularly for targeting disease-relevant isoforms (e.g., CA IX in tumors) over ubiquitous ones (e.g., CA I and II). nih.govdrugbank.com

Rational design of selective inhibitors is achieved by exploiting the subtle structural differences in the active sites of the various CA isoforms. researchgate.net The "tail approach" is a prominent strategy in this context. researchgate.netacs.org This method involves attaching chemical appendages to the inhibitor's core scaffold (such as the 4-sulfamoylphenyl ring) that can extend out of the conserved catalytic pocket and interact with non-conserved amino acid residues in the surrounding area. acs.org

For derivatives of this compound, the butanamide moiety can be considered a "tail" that can be modified to achieve selective binding. By altering its length, branching, or by adding functional groups (e.g., aromatic rings, hydrogen bond donors/acceptors), this tail can be tailored to form specific interactions—such as van der Waals forces, hydrogen bonds, or π-π stacking—with unique residues present in one isoform but not another. researchgate.netmdpi.com For example, the active site of CA IX has a unique phenylalanine residue that can be targeted to achieve selectivity over CA II. nih.gov

Substituent Effects on the 4-Sulfamoylphenyl Ring for Enhanced Binding

Modifying the 4-sulfamoylphenyl ring is another key strategy to enhance binding affinity and modulate selectivity. The introduction of various substituents can alter the electronic properties, hydrophobicity, and steric profile of the molecule, thereby influencing its interaction with the enzyme's active site.

Studies on related sulfonamides have shown that the nature and position of substituents on the phenyl ring significantly impact inhibitory activity. nih.gov For instance, the introduction of halogen atoms, such as chlorine, on the phenyl ring of certain inhibitors has been shown to result in a moderate decline in inhibitory potency against some bacterial CAs. nih.gov In other series, halogenation or the addition of small alkyl groups can be beneficial. Structure-activity relationship studies on N-aryl-substituted pyridazinones revealed that a 4-chlorophenyl substituent was beneficial for hCA I inhibitory activity, while a 3-methylphenyl group was most favorable for activity against hCA II. nih.gov

Table 2: Illustrative Effects of Phenyl Ring Substituents on Inhibitory Activity of Benzenesulfonamide (B165840) Derivatives Note: The following data is illustrative of general SAR trends for substituted benzenesulfonamides, based on findings for analogous series.

| Substituent on Phenyl Ring | Position | General Effect on Binding Affinity |

|---|---|---|

| Chlorine | 3- or 4- | Can increase or decrease affinity depending on isoform and specific scaffold nih.govnih.gov |

| Methyl | 3- | Favorable for hCA II activity in some series nih.gov |

| Fluoro | 4- | Can modulate electronic properties and binding |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Computational methods are invaluable tools in modern drug discovery for rationalizing SAR and guiding the design of new, more potent, and selective compounds. dovepress.com Pharmacophore modeling and ligand-based drug design are particularly relevant for inhibitor classes like sulfonamides. researchgate.net

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. dovepress.com For CA inhibitors based on the this compound scaffold, a ligand-based pharmacophore model can be generated by superimposing a set of known active analogues and extracting their common chemical features crucial for biological activity. researchgate.net

This model typically includes:

A zinc-binding feature, corresponding to the sulfonamide group.

One or more hydrophobic/aromatic features from the phenyl ring.

Additional hydrophobic or hydrogen-bonding features corresponding to the N-acyl side chain.

Once developed, this pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the potential for similar biological activity. dovepress.com This approach, known as virtual screening, accelerates the discovery process by prioritizing compounds for synthesis and biological testing. Furthermore, these models help in optimizing lead compounds by suggesting specific structural modifications that would better match the pharmacophoric requirements for high-affinity binding. researchgate.net

Potential Academic Applications and Future Research Directions

Development of Isoform-Selective Probes for Carbonic Anhydrase Research

The primary sulfonamide group is a classic zinc-binding group that potently inhibits carbonic anhydrases (CAs), a superfamily of metalloenzymes crucial for various physiological processes. Humans express 15 different CA isoforms, some of which are established drug targets for conditions like glaucoma, epilepsy, and cancer. A significant challenge in CA-targeted drug design is achieving isoform selectivity to minimize off-target effects.

The structure of 2,2-dimethyl-N-(4-sulfamoylphenyl)butanamide is well-suited for the "tail approach" in designing isoform-selective inhibitors. researchgate.net In this strategy, the sulfonamide moiety acts as an anchor to the zinc ion in the enzyme's active site, while the "tail"—in this case, the 2,2-dimethylbutanamide (B3045117) portion—extends into regions of the active site that vary between isoforms. By modifying this tail, researchers can exploit subtle differences in the amino acid residues lining the active site cavity to confer selectivity.

For instance, research on related benzenesulfonamides has demonstrated that introducing different piperidine-linked tails can lead to highly selective and potent inhibitors of the cancer-associated isoforms CA IX and XII. nih.gov Similarly, studies on sulfonamides incorporating pyrazole (B372694) and pyridazine (B1198779) carboxamide moieties have yielded compounds with distinct inhibitory profiles against cytosolic isoforms (hCA I and II) and transmembrane, tumor-associated isoforms (hCA IX and XII). york.ac.uk The 2,2-dimethylbutyl group of the title compound offers a specific steric and lipophilic profile that can be systematically altered to probe the active sites of different CAs, thereby creating a toolkit of chemical probes to elucidate the specific biological functions of each isoform.

| Compound Class | Target Isoforms | Selectivity Profile | Reference |

| Piperidine-linked benzenesulfonamides | hCA IX, hCA XII | High selectivity for tumor-associated isoforms over cytosolic ones. | nih.gov |

| Pyrazole/pyridazine carboxamide sulfonamides | hCA I, II, IX, XII | Examples of isoform-selective inhibitors were obtained for all four enzymes. | york.ac.uk |

| 2-imidazoline-substituted benzenesulfonamides | hCA I, II, IV, VII | Excellent inhibition of CA II and VII with marked selectivity against CA I and IV. | researchgate.net |

Exploration of this compound as a Lead Scaffold for Novel Enzyme Inhibitors

Beyond carbonic anhydrases, the structural motifs within this compound can be leveraged to design inhibitors for other enzyme classes. The N-(4-sulfamoylphenyl)acetamide framework serves as a versatile lead scaffold that can be adapted to fit the active sites of diverse biological targets.

For example, by modifying the core scaffold, researchers have developed potent inhibitors for entirely different enzymes. A series of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides were identified as novel inhibitors of sphingomyelin (B164518) synthase (SMS), an important target for atherosclerosis. rsc.org In another study, imidazole-4-N-acetamide derivatives were developed as a new scaffold for selectively targeting cyclin-dependent kinases (CDKs), which are critical in cancer biology. organic-chemistry.org

These examples demonstrate that the core structure of this compound, which combines a sulfonamide and an amide linker, is not restricted to a single enzyme family. The 2,2-dimethylbutyl group provides a distinct starting point for further chemical exploration. By replacing this group or altering the linker, the scaffold can be systematically modified to generate libraries of compounds for screening against other enzymes, potentially leading to the discovery of first-in-class inhibitors for new therapeutic targets.

Chemoenzymatic Synthesis and Biocatalysis in the Production of Related Compounds

The formation of the amide bond is one of the most common reactions in pharmaceutical synthesis. rsc.org Traditional chemical methods often require harsh conditions and coupling reagents that generate significant waste. Biocatalysis, using enzymes to perform chemical transformations, offers a greener and more efficient alternative. york.ac.uknih.gov

The synthesis of this compound and its analogs is an ideal candidate for chemoenzymatic approaches. The crucial amide bond can be formed using hydrolase enzymes, such as lipases, which can function in reverse in low-water environments to catalyze amidation. rsc.org Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a highly efficient and widely used biocatalyst for forming amide bonds from carboxylic acids and amines. nih.govfrontiersin.org This enzymatic method proceeds under mild conditions, often without the need for protecting groups, and can exhibit high chemo- and regioselectivity. york.ac.ukfrontiersin.org

ATP-dependent enzymes, such as amide bond synthetases, represent another promising avenue for the aqueous synthesis of related compounds. researchgate.netrsc.org These enzymes can couple a diverse range of carboxylic acids and amines, offering a sustainable route for producing libraries of sulfonamide derivatives for further research. rsc.org Understanding the biosynthesis of natural sulfonamide compounds can also provide new biocatalysts for generating the core S-N bond. nih.gov

| Enzyme Class | Example Enzyme | Reaction Type | Advantages | Reference |

| Lipases | Candida antarctica Lipase B (CALB) | Direct amidation, Aminolysis of esters | Mild conditions, High selectivity, Reusability, Reduced waste. | rsc.orgnih.gov |

| Penicillin Acylases | - | Amide bond formation | Environmentally benign conditions, Good atom economy. | york.ac.uk |

| Amide Bond Synthetases | McbA | ATP-dependent amidation | Aqueous conditions, Broad substrate scope. | researchgate.netrsc.org |

Integration with Advanced Screening Platforms for Identification of New Biological Targets

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast chemical libraries against biological targets. nih.govrsc.org Compounds like this compound are valuable components of these libraries. Its defined structure and membership in the well-characterized sulfonamide class make it and its derivatives useful for probing a wide range of biological systems.

Screening libraries often contain collections of compounds organized by structural class or therapeutic area. A structurally related compound, N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide, is included in screening libraries targeted at angiogenesis and voltage-gated ion channels. acs.org This indicates that butanamide-sulfonamide scaffolds are considered promising for identifying new hits in these therapeutic areas.

By integrating this compound into diverse HTS campaigns, including biochemical and cell-based assays, researchers can identify unexpected biological activities. nih.gov A hit from a phenotypic screen (an assay that measures a change in cell function or appearance) could reveal a novel mechanism of action or an entirely new protein target, opening up new avenues for therapeutic intervention. researchgate.net

Investigation into Analog Design for Targeted Molecular Imaging Probes

Molecular imaging techniques, such as Positron Emission Tomography (PET), allow for the non-invasive visualization of biological processes in living subjects. nih.gov This requires the development of imaging probes, which are molecules that bind to a specific biological target and are labeled with a signal-emitting component, such as a radionuclide.

The sulfonamide scaffold is an excellent candidate for developing targeted molecular imaging probes. Because certain CA isoforms (e.g., CA IX and XII) are highly overexpressed in hypoxic tumors, a sulfonamide inhibitor labeled with a PET isotope (like fluorine-18 (B77423) or carbon-11) could be used to visualize and characterize these cancers. frontiersin.org

The structure of this compound provides a platform for such design. Analogs could be synthesized where one of the methyl groups or a hydrogen on the phenyl ring is replaced with a radionuclide. For example, replacing a methyl group with a ¹¹C-methyl group or adding an ¹⁸F-fluoroethyl group to the amide nitrogen could produce a viable PET tracer. frontiersin.org Such probes would enable researchers to study the distribution and expression levels of target enzymes in vivo, assess tumor progression, and monitor the response to therapy, bridging the gap between basic chemical research and clinical application. nih.govsci-hub.se

Conclusion

Summary of Key Academic Contributions Regarding N-(4-sulfamoylphenyl)alkanamides and Related Sulfonamide Inhibitors

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its ability to act as a zinc-binding group in the active sites of metalloenzymes. The primary academic contributions surrounding N-(4-sulfamoylphenyl)alkanamides and their analogues revolve around their potent inhibitory activity against carbonic anhydrases (CAs).

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and some cancers. Consequently, the development of CA inhibitors (CAIs) has been a major focus of drug discovery.

Research has systematically explored the structure-activity relationships (SAR) of N-(4-sulfamoylphenyl)alkanamides and related series. Key findings indicate that modifications to the alkanamide side chain significantly influence both the potency and isoform selectivity of these inhibitors. For instance, the length, branching, and presence of cyclic moieties on the acyl group can dramatically alter the binding affinity for different CA isoforms.

A significant body of work has focused on the synthesis and evaluation of diverse libraries of sulfonamide derivatives. These studies have demonstrated that the core N-(4-sulfamoylphenyl) scaffold is a versatile platform for developing highly potent CAIs. The data from these studies are often presented in tables that correlate structural modifications with inhibitory constants (Kᵢ) against various CA isoforms.

Outstanding Research Questions and Future Prospects in the Field of Sulfonamide-Based Inhibitors

Despite the extensive research on sulfonamide-based inhibitors, several key questions and promising avenues for future investigation remain.

One of the most significant challenges is achieving isoform selectivity . Humans have 15 known CA isoforms, many of which have distinct physiological roles. The lack of selectivity of current CAIs can lead to off-target effects. Future research will likely focus on designing inhibitors that can discriminate between closely related CA isoforms. This may involve exploiting subtle differences in the active site and surrounding residues of the various isoforms.

Another area of active research is the development of inhibitors for non-human CAs . Bacterial and fungal CAs are emerging as potential targets for novel antimicrobial agents. Designing sulfonamide-based inhibitors that are selective for microbial CAs over human isoforms is a key objective.

The role of the "tail" in sulfonamide inhibitors, which refers to the portion of the molecule extending from the sulfonamide-bearing ring, is another area of intense study. The design of novel tails that can interact with regions outside the active site is a promising strategy for enhancing both potency and selectivity.

Furthermore, the application of computational methods in the design of sulfonamide inhibitors is expected to grow. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are becoming increasingly powerful tools for predicting the binding affinity and selectivity of new inhibitor designs, thereby accelerating the drug discovery process. patsnap.comnih.gov

Broader Implications for Understanding Enzyme Inhibition and Rational Drug Design Principles

The extensive research on sulfonamide-based CA inhibitors has provided valuable insights that extend beyond this specific class of compounds and enzymes, contributing to the broader principles of enzyme inhibition and rational drug design.

The study of how subtle structural modifications in sulfonamide inhibitors affect their binding affinity and selectivity provides a clear demonstration of the principles of structure-activity relationships . This knowledge is fundamental to medicinal chemistry and guides the optimization of lead compounds in drug discovery programs.

The focus on achieving isoform selectivity among the CAs highlights the importance of target-specific drug design . Understanding the molecular basis of this selectivity, often through X-ray crystallography of enzyme-inhibitor complexes, provides a roadmap for designing more specific drugs for a wide range of protein targets.

The development of sulfonamide inhibitors also exemplifies the power of rational drug design . youtube.com By understanding the mechanism of the target enzyme and the chemistry of its active site, researchers have been able to design molecules that bind with high affinity and specificity. 182.160.97 The core principle of using a zinc-binding group, such as the sulfonamide moiety, is a classic example of this approach.

Moreover, the challenges and successes in this field inform our understanding of enzyme kinetics and its application in drug development. omicsonline.orgpatsnap.com The determination of inhibitory constants (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive) are crucial for characterizing the efficacy of these compounds and for understanding their mechanism of action at a molecular level. omicsonline.org

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2,2-dimethyl-N-(4-sulfamoylphenyl)butanamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 4-sulfamoylaniline with a 2,2-dimethylbutanoyl chloride derivative. A common method includes:

- Step 1: Prepare 2,2-dimethylbutanoyl chloride via reaction of 2,2-dimethylbutanoic acid with thionyl chloride (SOCl₂) under reflux (40–60°C).

- Step 2: React the acyl chloride with 4-sulfamoylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to scavenge HCl .

- Optimization: Control reaction temperature (0–25°C), use inert atmosphere (N₂/Ar), and purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield and purity can be monitored by TLC and HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.